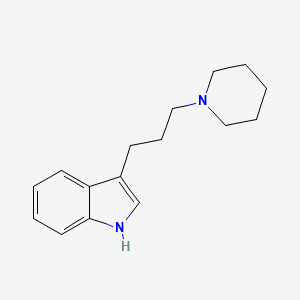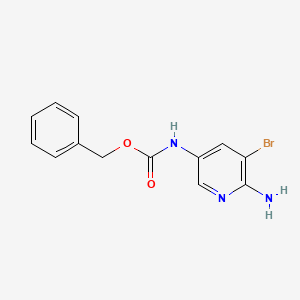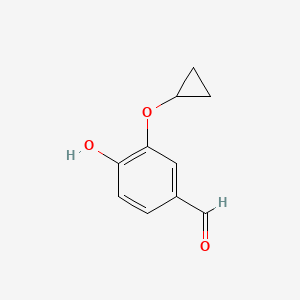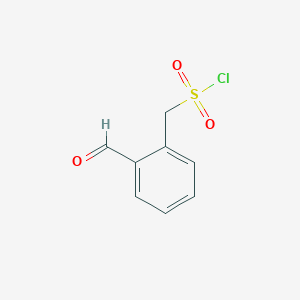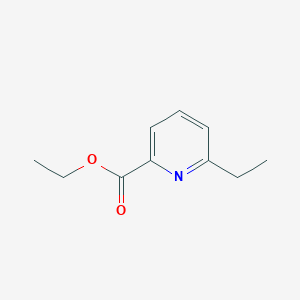
Ethyl 6-ethylpicolinate
Vue d'ensemble
Description
Ethyl 6-ethylpicolinate is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub>
- Molecular Weight : 179.22 g/mol
- CAS Number : 41337-78-4
- Synonyms : None specified
Molecular Structure Analysis
The molecular structure of Ethyl 6-ethylpicolinate consists of a pyridine ring with an ethyl group at the 6-position and an ethyl ester group. The 2D and 3D structures can be visualized using appropriate software tools.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including esterification, hydrolysis, and substitution reactions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- Solubility : Solubility in various solvents should be investigated.
- Melting Point : Not provided
- Appearance : The compound may appear as a colorless liquid or solid.
Safety And Hazards
Safety precautions are essential when handling any chemical compound. Although specific safety data for Ethyl 6-ethylpicolinate are not available, standard laboratory safety practices should be followed. Always refer to safety data sheets (SDS) and take necessary precautions.
Orientations Futures
Research avenues related to Ethyl 6-ethylpicolinate include:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Explore the synthesis of derivatives for enhanced properties.
- Structural Modifications : Study modifications to improve solubility, stability, or reactivity.
Remember that this analysis is based on available information, and further research is encouraged to deepen our understanding of this compound.
Propriétés
IUPAC Name |
ethyl 6-ethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8-6-5-7-9(11-8)10(12)13-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJCFLQYJFNQKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440682 | |
| Record name | Ethyl 6-ethylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-ethylpicolinate | |
CAS RN |
41337-78-4 | |
| Record name | Ethyl 6-ethylpicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


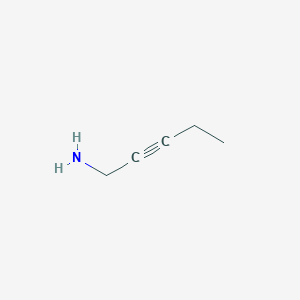
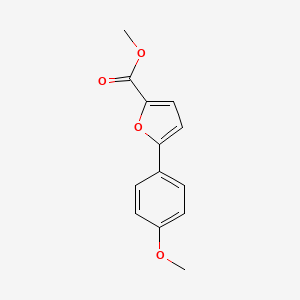
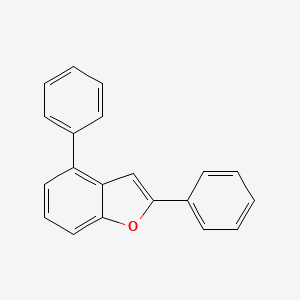
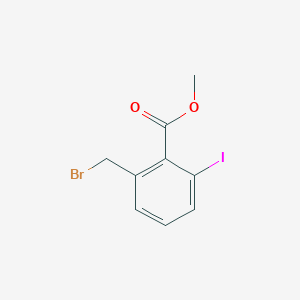
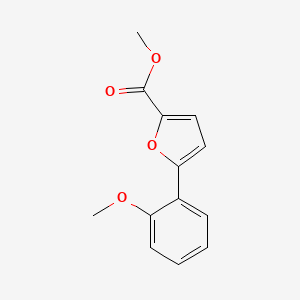
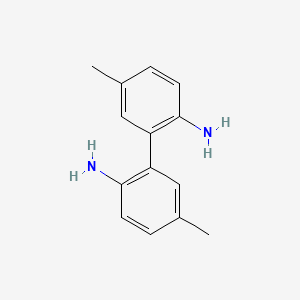
![5-Methoxy-6-methyl-3-((3-methylcyclohexyl)oxy)-N-(2H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B1624338.png)
